N-(10-Carboxydecanyl)maleamideic Acid

Description

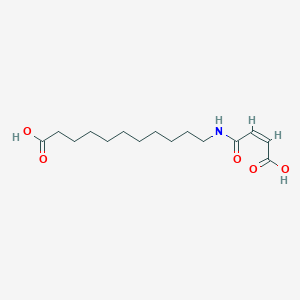

Structure

3D Structure

Properties

IUPAC Name |

11-[[(Z)-3-carboxyprop-2-enoyl]amino]undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c17-13(10-11-15(20)21)16-12-8-6-4-2-1-3-5-7-9-14(18)19/h10-11H,1-9,12H2,(H,16,17)(H,18,19)(H,20,21)/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFCDQINXWHUEN-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCNC(=O)C=CC(=O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCCNC(=O)/C=C\C(=O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 10 Carboxydecanyl Maleamideic Acid

Direct Synthesis Routes from Maleic Anhydride (B1165640) and ω-Amino Acids

The most straightforward approach to synthesizing N-(10-Carboxydecanyl)maleamideic acid involves the direct reaction between maleic anhydride and an appropriate ω-amino acid. This method leverages the high reactivity of the anhydride ring towards nucleophilic attack by the amine.

Amidation Reactions with ω-Aminodecanoic Acid Precursors

The synthesis of this compound is achieved through the nucleophilic ring-opening of maleic anhydride by 11-aminoundecanoic acid. In this reaction, the primary amine group of the ω-aminodecanoic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride. youtube.com This leads to the opening of the anhydride ring and the formation of the corresponding maleamic acid, which contains both a carboxylic acid and an amide functional group. wikipedia.org This reaction is a specific example of a general method used to prepare a variety of maleamic acids, where an amine reacts with maleic anhydride. youtube.comwikipedia.org

The general reaction is as follows: Maleic Anhydride + 11-Aminoundecanoic Acid → this compound

Role of Reaction Conditions and Solvent Systems

The conditions under which the amidation reaction is performed play a crucial role in the yield and purity of the final product. The synthesis of N-alkylmaleamic acids is often conducted under mild conditions. wikipedia.org Key factors include temperature, reaction time, and the choice of solvent.

Studies on related reactions, such as the synthesis of mono- and dialkyl-substituted maleamic acids, have shown that reaction temperature and time can be finely tuned to control the product distribution. nih.gov For the synthesis of amides from acid chlorides and amines, the choice of solvent is also significant, with bio-based solvents like Cyrene™ being used to facilitate the reaction and purification. hud.ac.uk

The reaction between an amine and an anhydride is typically carried out in a neutral medium. youtube.com The first step involves the nucleophilic addition of the amine to a carbonyl carbon of the anhydride, forming a tetrahedral intermediate. Subsequently, the ring opens through an elimination step, resulting in the final amic acid product. youtube.com

Table 1: Influence of Reaction Parameters on Amide Synthesis

| Parameter | Effect on Reaction | Typical Conditions |

|---|---|---|

| Temperature | Can influence reaction rate and selectivity. nih.gov | Room temperature to moderately elevated temperatures (e.g., 37°C or 60°C). nih.gov |

| Solvent | Affects solubility of reactants and can influence reaction pathway. nih.govhud.ac.uk | Aprotic solvents such as DMSO, Methanol (B129727), Acetone, or bio-based solvents like Cyrene™. hud.ac.ukusbio.netresearchgate.net |

| Reaction Time | Determines the extent of completion of the reaction. nih.gov | Can range from minutes to several hours (e.g., 10 minutes to 4 hours). nih.govresearchgate.net |

| Catalyst | Basic catalysts can be used in related syntheses to promote the reaction. nih.gov | Triethylamine is a common base used in similar amide synthesis. hud.ac.uk |

Isolation and Purification Techniques for Crude Products

Once the reaction is complete, the crude this compound must be isolated and purified to remove unreacted starting materials and byproducts. A common method for isolating the product is through precipitation by adding a non-solvent, such as water, followed by filtration. hud.ac.uk

For more rigorous purification, chromatographic techniques are often employed. Ion-exchange chromatography has been successfully used to purify N-formylmaleamic acid, separating it from other acidic components. researchgate.net Another approach involves leveraging the differential solubility of the product and impurities in specific organic solvents to achieve purification without the need for aqueous washing, which can be advantageous in preventing hydrolysis of the maleamic acid. google.com For maximum recovery of a solid product, centrifugation of the vial before opening is recommended. usbio.net

Alternative Synthetic Pathways for Related N-Alkylmaleamic Acids with Terminal Functionalities

Beyond direct synthesis, alternative strategies can be employed to generate N-alkylmaleamic acids with terminal functional groups, offering greater flexibility in molecular design.

Derivatization Strategies from N-Unsubstituted Maleamic Acid

An alternative route begins with the synthesis of N-unsubstituted maleamic acid, which is formed by the reaction of maleic anhydride with ammonia. wikipedia.org This parent maleamic acid can then be N-alkylated to introduce the desired functionalized alkyl chain. This process, known as N-alkylation or amino-de-halogenation, typically involves reacting the maleamic acid with an alkyl halide, such as a halo-carboxylic acid. wikipedia.org

This strategy is a two-step process:

Formation of Maleamic Acid: Maleic Anhydride + Ammonia → Maleamic Acid. wikipedia.org

N-Alkylation: Maleamic Acid + Halogenated Decanoic Acid Derivative → this compound. wikipedia.orglibretexts.org

This method allows for the synthesis of various N-substituted maleamic acids by using different alkylating agents. nih.gov

Functional Group Interconversions on Alkyl Chains

Functional group interconversions provide a powerful tool for synthesizing the desired target molecule from a more readily available starting material. fiveable.me This strategy involves creating an N-alkylmaleamic acid with a precursor functional group on the alkyl chain, which is then chemically transformed into the final carboxylic acid functionality.

For example, one could start with the N-alkylation of maleamic acid using an alkyl halide that has a terminal alcohol or ester group. This precursor molecule can then undergo a subsequent reaction to yield the final product.

Table 2: Examples of Relevant Functional Group Interconversions

| Initial Functional Group | Target Functional Group | Reagents and Conditions |

|---|---|---|

| Alcohol (-OH) | Alkyl Halide (-Br, -Cl) | PBr₃; SOCl₂ with pyridine. fiveable.meub.edu |

| Aldehyde (-CHO) | Carboxylic Acid (-COOH) | Mild oxidizing agents like Ag₂O (Tollens' reagent). fiveable.me |

| Ester (-COOR) | Carboxylic Acid (-COOH) | Hydrolysis using acid or base. |

| Nitrile (-CN) | Primary Amine (-CH₂NH₂) | Reduction with LiAlH₄. libretexts.org |

| Carboxylic Acid (-COOH) | Alkyl Bromide (-CH₂Br) | Reductive bromination. organic-chemistry.org |

These interconversions allow for a modular approach to the synthesis, where the maleamic acid core and the functionalized alkyl chain can be prepared separately and then combined, or the terminal group can be modified post-synthesis. ub.eduorganic-chemistry.orgvanderbilt.edu

Green Chemistry Approaches in N-Maleamic Acid Synthesis

The synthesis of N-maleamic acids, including this compound, has traditionally relied on conventional solvents that are now recognized as hazardous to the environment and human health. nih.gov In response, significant research efforts have been directed towards developing more sustainable and environmentally friendly synthetic routes, aligning with the principles of green chemistry. nih.govbibliotekanauki.pl These approaches focus on the use of safer solvents, waste reduction, and improved energy efficiency. bibliotekanauki.plnih.gov

The conventional synthesis of N-maleamic acids involves the reaction of maleic anhydride with a primary amine. zbaqchem.com While effective, the use of solvents such as toluene, benzene, N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) raises environmental concerns. nih.gov Green chemistry strategies aim to replace these hazardous solvents with more benign alternatives.

Recent studies have explored the use of bioderived and biodegradable solvents for the synthesis of maleanilic acids, which are a subset of N-maleamic acids. nih.gov Solvents like ethyl lactate (B86563) and 2-methyl THF have been investigated as greener alternatives. nih.gov Ethyl lactate, in particular, is considered a renewable solvent and has shown promise in achieving comparable yields to traditional methods. nih.gov The use of such solvents addresses key principles of green chemistry by reducing the use of harmful substances. nih.gov

Further advancements in green synthetic methods include the use of microwave irradiation to accelerate reactions and reduce energy consumption. nih.gov For instance, the synthesis of N-(4-chlorophenyl)maleimide from its corresponding maleamic acid has been successfully achieved using microwave heating, significantly shortening the reaction time compared to conventional thermal methods. nih.gov This approach not only enhances energy efficiency but can also lead to improved yields and cleaner reaction profiles. nih.gov

The selection of appropriate catalysts and reaction conditions is also crucial in the development of green synthetic protocols. Research has been conducted on optimizing reaction conditions, such as temperature and the use of catalysts, to improve the efficiency and environmental footprint of N-maleamic acid synthesis. nih.gov

Below is an interactive data table summarizing a comparative study of different solvents and conditions for the synthesis of a representative N-maleamic acid, highlighting the shift towards greener alternatives.

Interactive Data Table: Comparison of Solvents for N-Maleamic Acid Synthesis

| Solvent | Reactant 1 | Reactant 2 | Conditions | Yield (%) | Green Chemistry Aspect | Reference |

| Toluene | Maleic Anhydride | Aniline | Reflux | High | Traditional, hazardous solvent | nih.gov |

| DMF | Maleic Anhydride | Aniline | Room Temp | High | Traditional, hazardous solvent | nih.gov |

| Ethyl Lactate | Maleic Anhydride | Substituted Anilines | Low Heat | Moderate to High | Renewable, biodegradable solvent | nih.gov |

| 2-methyl THF | Maleic Anhydride | Substituted Anilines | Reflux, 90°C, 6h | Moderate | Greener alternative to traditional solvents | nih.gov |

| Acetic Acid | Maleic Anhydride | β-alanine | Vigorous Stirring | Not Specified | Greener than many organic solvents, but still corrosive | arkat-usa.org |

| Water | Maleic Anhydride | ω-amino acid | Reflux | Leads to hydrolysis, not desired product | Use of water as a solvent is green, but not effective for this reaction | arkat-usa.org |

Chemical Reactivity and Transformation Pathways of N 10 Carboxydecanyl Maleamideic Acid

Hydrolysis Kinetics and Mechanism of the Amide Bond

The hydrolysis of N-substituted maleamic acids is a classic example of intramolecular catalysis, where the proximity of the carboxylic acid group to the amide bond greatly accelerates the rate of amide cleavage. This process does not typically proceed through direct hydrolysis of the amide but rather via the formation of a cyclic intermediate.

pH-Dependent Hydrolysis Dynamics

The rate of hydrolysis of N-alkylmaleamic acids is highly dependent on the pH of the solution. nih.govnih.gov The reaction is significantly accelerated in acidic conditions. Below pH 3, the rate of conversion to the more stable corresponding anhydride (B1165640) can be extremely rapid for some derivatives. rsc.orgexo-ricerca.it This pH dependence arises because the catalytic carboxylic acid group must be in its protonated form to act as an effective proton donor in the initial steps of the reaction mechanism. As the pH increases, the carboxyl group becomes deprotonated to a carboxylate anion, which is a much less effective catalyst for this pathway, leading to a sharp decrease in the hydrolysis rate. The general trend observed is that the hydrolysis rate increases with acidity until it reaches a maximum in strong acid. researchgate.net

The pH-rate profile for the hydrolysis of a typical N-alkylmaleamic acid shows a high reaction rate at low pH, which then plateaus or decreases as the pH rises and the carboxylic acid group deprotonates. This behavior is characteristic of reactions involving intramolecular general acid catalysis.

Table 1: Illustrative pH-Dependent Hydrolysis Half-Life (t½) for a Representative N-Alkylmaleamic Acid Derivative

| pH | Half-Life (t½) |

| 1.0 | Minutes |

| 2.0 | Hours |

| 5.0 | Days |

| 7.4 | Weeks |

Note: This table provides conceptual data based on published studies of various N-alkylmaleamic acids to illustrate the general pH-dependency, not specific measured values for N-(10-Carboxydecanyl)maleamideic Acid.

Formation and Interconversion with Maleic Anhydride Intermediates

The hydrolysis of this compound proceeds through the formation of a cyclic intermediate, specifically maleic anhydride, and the corresponding amine, 11-aminoundecanoic acid. wikipedia.org The reaction is an intramolecular cyclization where the carboxylic acid group attacks the amide carbonyl carbon. researchgate.net This process is significantly more favorable than the direct intermolecular attack of a water molecule on the amide bond.

This reaction is reversible; maleic anhydride can react with the amine to reform the maleamic acid. researchgate.net However, in aqueous solutions, the maleic anhydride is itself susceptible to hydrolysis, forming maleic acid. wvu.edu This subsequent reaction drives the equilibrium towards the final hydrolysis products. The conversion of maleamic acids to their corresponding anhydrides can be very efficient, with some compounds exhibiting half-lives of less than a second under optimal conditions (e.g., at 39°C and below pH 3). rsc.orgexo-ricerca.it

Influence of Carboxylic Acid Group on Amide Stability

The presence of the neighboring carboxylic acid group profoundly destabilizes the amide bond in this compound compared to a simple acyclic amide. This destabilization is a direct consequence of intramolecular catalysis. The "effective concentration" of the catalytic carboxylic acid group can be exceptionally high, in some cases calculated to be greater than 10¹⁰ M, which accounts for the massive rate enhancements observed. rsc.orgexo-ricerca.it The efficiency of this catalysis is sensitive to the structure of the maleamic acid. rsc.org For this compound, the long alkyl chain (the carboxydecanyl group) is not expected to electronically influence the reaction mechanism at the maleamic acid core, which is primarily governed by the cis-relationship of the carboxyl and amide groups.

Intramolecular Catalysis by the Terminal Carboxylic Acid Group

The mechanism of amide bond cleavage in this compound is a well-studied example of intramolecular nucleophilic catalysis. researchgate.net The process involves a series of steps facilitated by the terminal carboxylic acid group.

Proton Transfer Processes

Computational and kinetic studies have shown that the hydrolysis mechanism involves key proton transfer steps. researchgate.netmdpi.com The reaction is initiated by the transfer of a proton from the neighboring carboxylic acid group to the amide carbonyl oxygen. researchgate.net This protonation makes the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Nucleophilic Attack Pathways

Following the initial proton transfer, the reaction proceeds via a nucleophilic attack of the carboxylate oxygen onto the now-activated amide carbonyl carbon. researchgate.net This intramolecular attack leads to the formation of a transient, cyclic tetrahedral intermediate. exo-ricerca.itmdpi.com

The mechanism can be summarized in three principal steps:

Proton Transfer : The carboxylic acid group donates a proton to the amide carbonyl oxygen.

Nucleophilic Attack : The resulting carboxylate anion attacks the protonated amide carbonyl carbon, forming a tetrahedral intermediate.

Intermediate Breakdown : The tetrahedral intermediate collapses, expelling the amine (11-aminoundecanoic acid) and forming maleic anhydride. researchgate.netmdpi.com

Table 2: Key Steps in the Intramolecular Catalysis of this compound Hydrolysis

| Step | Description | Key Species Involved |

| 1 | Intramolecular proton transfer from the carboxylic acid to the amide carbonyl oxygen. | Carboxylic acid group, Amide carbonyl |

| 2 | Intramolecular nucleophilic attack by the carboxylate oxygen on the protonated amide carbonyl carbon. | Carboxylate group, Protonated amide carbonyl |

| 3 | Formation of a cyclic tetrahedral intermediate. | Tetrahedral carbinolamine-like intermediate |

| 4 | Collapse of the tetrahedral intermediate, with the expulsion of the amine leaving group. | Tetrahedral intermediate, 11-Aminoundecanoic acid |

| 5 | Formation of the final products. | Maleic Anhydride, 11-Aminoundecanoic acid |

Derivatization and Functionalization Reactions

The terminal carboxylic acid group on the decanyl chain is readily converted to an ester. This transformation is valuable for modifying the molecule's polarity, solubility, or for attaching it to hydroxyl-containing substrates. Standard esterification methods are applicable, including the Fischer esterification and procedures employing coupling agents.

Fischer Esterification: This equilibrium-controlled reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com To drive the reaction to completion, water is typically removed as it forms. For a long-chain carboxylic acid like this one, using the alcohol as the solvent is a common strategy to ensure high yields. masterorganicchemistry.comcerritos.edu

Coupling Agent-Mediated Esterification: For milder conditions, especially with sensitive alcohols, coupling agents are used. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid, allowing for efficient reaction with the alcohol at room temperature. organic-chemistry.org This method avoids the high temperatures and strong acids of the Fischer esterification.

The table below presents various catalytic systems used for the esterification of long-chain fatty acids, which serve as excellent models for this compound.

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions | Yield | Reference Finding |

|---|---|---|---|---|---|

| Lauric Acid (C12) | Ethanol | HCl (generated in situ from AcCl) | Reflux | Not specified, but a standard procedure. | cerritos.edu |

| Palmitic Acid (C16) | 1-Undecanol | PAFR (Polymer-supported catalyst) | Reflux, 3h | 93% | researchgate.net |

| Primary C10-C18 Fatty Acids | Primary C10-C18 Alcohols | FeCl₃·6H₂O | Refluxing mesitylene, 6h | Quantitative | acs.org |

| Various Acids | Primary Alcohols | EDCI, NaHCO₃ | 5% H₂O-CH₃CN, RT | Good to excellent yields reported. | organic-chemistry.org |

The terminal carboxylic acid can also be converted into an amide by reaction with a primary or secondary amine. This is one of the most fundamental transformations in organic and medicinal chemistry for creating stable linkages. A direct reaction between the carboxylic acid and an amine requires very high temperatures to dehydrate the intermediate ammonium carboxylate salt. libretexts.org Therefore, the reaction is almost always carried out using a coupling agent to activate the carboxylic acid.

Commonly used coupling reagents include carbodiimides like DCC and EDCI, often used with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. Other highly effective coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). researchgate.net These reagents facilitate amide bond formation under mild conditions, typically at room temperature, and provide high yields.

The choice of solvent is typically a non-protic solvent like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (B52724). A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize any acidic byproducts.

The following table summarizes common conditions for the formation of amides from carboxylic acids.

| Carboxylic Acid Type | Amine Type | Coupling Reagent System | Solvent | Typical Yield | Reference Finding |

|---|---|---|---|---|---|

| Aliphatic/Aromatic | Primary/Secondary | DCC or EDCI / HOBt or DMAP | DCM or DMF | High | researchgate.net |

| Aliphatic Fatty Acids | Long-chain Aliphatic Amines | Ferric Chloride (FeCl₃) | - | High | organic-chemistry.org |

| Sterically Hindered Acids/Amines | Primary/Secondary | HATU / DIPEA | DMF | Very High | researchgate.net |

| General Carboxylic Acids | Primary/Secondary | DMT-MM | Acetonitrile/Water | High to Quantitative | researchgate.net |

The maleamideic acid functional group offers unique reactivity. It can undergo intramolecular cyclization to form an N-substituted maleimide (B117702), which is a potent Michael acceptor and a reactive dienophile in Diels-Alder reactions.

Cyclization: The conversion of the maleamideic acid to the corresponding N-(10-carboxydecanyl)maleimide is typically achieved through dehydration. A common method involves heating the maleamideic acid with acetic anhydride, often with a catalyst like sodium acetate or a tertiary amine. acs.org This cyclization generates the five-membered imide ring, rendering the double bond highly electrophilic and susceptible to conjugate addition reactions. It is important to note that under certain conditions, the cyclization can also lead to the formation of the isomeric isoimide, although the maleimide is generally the thermodynamically favored product.

Michael Addition: Once cyclized to the maleimide, the electron-deficient alkene readily undergoes Michael (1,4-conjugate) addition with a wide range of soft nucleophiles. This reaction is one of the most common bioconjugation strategies. Thiols, in particular, react rapidly and specifically with maleimides at physiological pH to form stable thioether bonds. researchgate.net Other nucleophiles such as amines, phosphines, and stabilized carbanions can also add to the double bond. The reaction with N-(10-carboxydecanyl)maleimide would proceed as follows, where a nucleophile (Nu⁻) adds to one of the carbons of the double bond.

The table below provides examples of Michael addition reactions to N-substituted maleimides.

| Maleimide Substrate | Nucleophile | Product | Conditions | Significance |

|---|---|---|---|---|

| N-Alkyl Maleimide | Thiol (R-SH) | Succinimide Thioether | Aqueous Buffer, pH 6.5-7.5, RT | Highly efficient and specific; widely used in bioconjugation. researchgate.net |

| N-Phenyl Maleimide | Isobutyraldehyde | 3-Substituted Succinimide | Organocatalyst, Water, RT | Forms a new C-C bond with high yield (≥97%) and enantioselectivity. nih.gov |

| N-Ethyl Maleimide | Glutathione (thiol) | Glutathione-Succinimide Adduct | Physiological pH | Demonstrates that the Michael addition can be reversible (retro-Michael) under certain reducing conditions. acs.org |

The 10-carbon polymethylene chain is the least reactive portion of the molecule. As a saturated hydrocarbon chain, it lacks functional groups and is generally inert to polar reactions. Modifying this chain is challenging and typically requires radical-based chemistry or advanced catalytic methods for C-H activation.

Radical Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator, could introduce a bromine atom at various positions along the chain. However, this reaction generally lacks regioselectivity on a long alkyl chain, leading to a mixture of constitutional isomers, making it synthetically challenging to control. technion.ac.il

C-H Functionalization: Modern synthetic chemistry has developed catalytic methods for the selective functionalization of C-H bonds. However, achieving site-selectivity on a long, unactivated alkyl chain remains a significant challenge and is often substrate-directed. technion.ac.il Without a directing group positioned to favor a specific site, such reactions would likely yield a complex mixture of products.

Therefore, while theoretically possible, selective functionalization of the alkyl chain of this compound is synthetically difficult and not a common pathway for derivatization compared to the highly predictable reactions at the two terminal functional groups.

Mechanistic Investigations of N Substituted Maleamic Acid Systems

Elucidation of Hydrolysis Mechanism Through Kinetic Studies

The hydrolysis of maleamic acids is a key degradation pathway, the rate and mechanism of which are highly dependent on the molecular structure and reaction conditions.

Determination of Rate-Limiting Steps

In many cases, the hydrolysis process is initiated by an intramolecular nucleophilic attack of the adjacent carboxylic acid on the amide functionality, leading to the formation of the corresponding maleic anhydride (B1165640) derivative and the release of the amine. This cyclization to the anhydride is often the rate-determining step, especially under acidic conditions where the carboxylic acid is protonated and the amide nitrogen acts as a better leaving group upon protonation. The subsequent hydrolysis of the anhydride is typically rapid.

Solvent Effects on Reaction Pathways

The solvent environment has a pronounced effect on the hydrolysis rates of maleamic acids. worldscientific.com The polarity and protic nature of the solvent can influence the stability of the transition states and intermediates involved in the reaction. For instance, in aqueous solutions, water can act as both a solvent and a reactant, participating in the hydrolysis of the anhydride intermediate.

In organic solvents, the equilibrium between the maleamic acid and its corresponding anhydride and amine precursors can be observed. nih.govresearchgate.net The position of this equilibrium is sensitive to the solvent's ability to solvate the charged species involved in the reaction. In non-polar aprotic solvents, the formation of the anhydride may be favored, while in polar protic solvents, the hydrolysis of the anhydride is more likely to occur, driving the reaction towards the final hydrolysis products. nih.gov Theoretical studies on N-methylmaleamic acid have shown that reaction barriers are significantly lower in solution compared to the gas phase, highlighting the crucial role of the solvent. worldscientific.com

The following table illustrates the conceptual effect of solvent polarity on the relative rates of hydrolysis for a generic N-substituted maleamic acid.

| Solvent System | Relative Polarity | Expected Effect on Hydrolysis Rate |

| Dioxane/Water | Low | Slower |

| Acetonitrile (B52724)/Water | Medium | Moderate |

| Water | High | Faster |

This table is illustrative and based on general principles of solvent effects on reaction kinetics.

Catalytic Role of Neighboring Carboxylic Acid Group

The neighboring carboxylic acid group in maleamic acids plays a crucial role in the intramolecular catalysis of the hydrolysis reaction, a phenomenon known as neighboring group participation or anchimeric assistance. wikipedia.org This intramolecular catalysis significantly enhances the rate of hydrolysis compared to analogous amides lacking a nearby carboxylic acid function. nih.gov

The mechanism involves the carboxylic acid acting as a proton donor and/or a nucleophile. In the widely accepted pathway, the carboxylic acid protonates the amide nitrogen, making the amine a better leaving group. Concurrently, the carboxylate oxygen can act as an intramolecular nucleophile, attacking the amide carbonyl carbon. This concerted or stepwise process leads to the formation of a cyclic anhydride intermediate. nih.gov The efficiency of this catalysis is highly dependent on the geometry of the molecule, which dictates the proximity of the carboxylic acid to the amide bond. For N-(10-Carboxydecanyl)maleamideic Acid, the flexible decanyl chain allows the terminal carboxylic acid to potentially influence the reaction, although its effect would be significantly less pronounced than that of the proximate carboxylic acid of the maleamic acid moiety.

Insights into Cyclization and Rearrangement Processes

Beyond simple hydrolysis, N-substituted maleamic acids can undergo cyclization and rearrangement reactions, further diversifying their chemical behavior.

Anhydride Formation and Ring-Opening Equilibria

As previously discussed, the formation of a cyclic anhydride is a key step in the chemistry of maleamic acids. This process is reversible, and an equilibrium exists between the open-chain maleamic acid and the closed-ring anhydride plus the corresponding amine. nih.govresearchgate.net The position of this equilibrium can be influenced by several factors, including temperature, solvent, and pH.

In non-aqueous environments, the equilibrium can be shifted towards the anhydride. nih.gov The addition of a dehydrating agent can also drive the formation of the anhydride. Conversely, in the presence of water, the anhydride is susceptible to hydrolysis, which shifts the equilibrium towards the open-chain form and ultimately to the hydrolysis products. nih.gov The dynamic nature of this equilibrium is a key feature of maleamic acid systems and is exploited in applications such as dynamic combinatorial chemistry. researchgate.net

Stereochemical Considerations in Maleamic Acid Transformations

The double bond in the maleamic acid backbone introduces the element of stereochemistry, specifically E/Z isomerism (also referred to as cis/trans isomerism). uou.ac.in The maleamic acid itself is the Z-isomer, with the carboxyl and amide groups on the same side of the double bond, which is a prerequisite for the intramolecular reactions described.

Under certain conditions, such as exposure to heat or specific catalysts, isomerization around the double bond can occur, leading to the formation of the corresponding fumaramidic acid (the E-isomer). This isomerization is significant because the E-isomer is generally more stable and, due to the trans arrangement of the functional groups, is unable to undergo intramolecular cyclization to an anhydride. Consequently, the hydrolysis of the E-isomer, if it occurs, must proceed through a much slower intermolecular pathway.

Studies on monosubstituted maleamic acids have shown that hydrolysis can be accompanied by isomerization between the α and β isomers, further complicating the reaction landscape. rsc.org While this compound itself is unsubstituted on the double bond, this highlights the potential for complex stereochemical outcomes in substituted analogs.

Computational and Theoretical Studies of N 10 Carboxydecanyl Maleamideic Acid and Analogs

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comiaea.org It has become a crucial tool for studying reaction mechanisms, offering a balance between accuracy and computational cost. mdpi.com For a molecule such as N-(10-Carboxydecanyl)maleamideic Acid, with its multiple functional groups, DFT can elucidate the intricate details of its chemical transformations.

The hydrolysis of the amide bond in this compound is a critical reaction to understand its stability and degradation pathways. DFT calculations are instrumental in identifying the transition state (TS) of this process. The transition state is a high-energy, transient molecular configuration that must be passed for the reaction to occur.

By mapping the potential energy surface, researchers can locate the saddle point corresponding to the transition state for the nucleophilic attack of water on the amide carbonyl carbon. This analysis reveals the geometry of the transition state, including bond lengths and angles, which are crucial for understanding the reaction's stereochemistry and the factors that influence its rate. For instance, the analysis could determine whether the hydrolysis proceeds through a concerted or a stepwise mechanism, potentially involving a tetrahedral intermediate.

DFT calculations can generate a detailed energy profile for the amide hydrolysis reaction. This profile plots the change in potential energy as the reaction progresses from reactants to products, passing through the transition state. The height of the energy barrier from the reactants to the transition state is the activation energy (Ea).

A lower activation barrier implies a faster reaction rate. DFT can be used to compare the activation barriers for different proposed mechanisms (e.g., acid-catalyzed, base-catalyzed, or uncatalyzed hydrolysis), thus predicting the most favorable reaction pathway. For a molecule with two carboxylic acid groups, such as this compound, DFT could also investigate the potential for intramolecular catalysis, where one of the carboxyl groups participates in the hydrolysis of the amide bond, potentially lowering the activation energy.

Below is a hypothetical data table illustrating the kind of results that could be obtained from DFT calculations on the amide hydrolysis of this compound under different conditions.

| Parameter | Uncatalyzed Hydrolysis | Acid-Catalyzed Hydrolysis | Intramolecularly-Catalyzed Hydrolysis |

| Activation Energy (kcal/mol) | 35.2 | 22.5 | 20.8 |

| Transition State C-N bond length (Å) | 1.85 | 1.92 | 1.89 |

| Transition State C=O bond length (Å) | 1.35 | 1.33 | 1.34 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Since many chemical reactions occur in solution, accounting for solvent effects is crucial for accurate computational predictions. iaea.org For a molecule like this compound, which is likely to be studied in an aqueous environment, solvation can significantly influence its reactivity.

Solvent continuum models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. nih.govwikipedia.orgresearchgate.netrsc.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. nih.govwikipedia.org These models are useful for calculating the solvation free energies of reactants, products, and transition states, thereby providing a more accurate picture of the reaction's energy profile in solution. nih.gov

Explicit solvation models , on the other hand, involve including a number of individual solvent molecules in the calculation. nih.govwikipedia.org This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. wikipedia.org For the hydrolysis of this compound, explicit solvent molecules (water) could be included to model their direct participation in the reaction mechanism, for instance, by forming a hydrogen-bonded network that stabilizes the transition state. A hybrid approach, combining a few explicit solvent molecules with a continuum model for the bulk solvent, often provides a good balance of accuracy and computational cost. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. wikipedia.org For a flexible molecule like this compound, with its long alkyl chain, MD simulations are invaluable for exploring its conformational landscape and dynamic behavior.

This compound possesses multiple hydrogen bond donors (the N-H of the amide and the O-H of the two carboxylic acids) and acceptors (the oxygen atoms of the carbonyl and carboxyl groups). This allows for the formation of various intramolecular hydrogen bonds, which can significantly influence the molecule's three-dimensional structure and properties.

The following table illustrates potential intramolecular hydrogen bonds that could be identified and characterized using MD simulations.

| Hydrogen Bond | Donor | Acceptor | Average Distance (Å) | Occupancy (%) |

| Amide - Carboxyl | N-H | O=C (Carboxyl) | 2.1 | 65 |

| Carboxyl - Carboxyl | O-H | O=C (Carboxyl) | 1.9 | 40 |

| Amide - Maleamic Acid Carbonyl | N-H | O=C (Maleamic) | 2.3 | 25 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The ten-carbon alkyl chain in this compound provides significant conformational flexibility. MD simulations can track the motion of this chain over time, providing insights into its dynamics. Key parameters that can be analyzed from these simulations include:

Dihedral angle distributions: The distribution of torsion angles along the alkyl chain, which reveals the preferred conformations of the chain (e.g., extended all-trans vs. coiled gauche conformations).

Understanding the flexibility of the alkyl chain is important as it can affect how the molecule interacts with surfaces, aggregates with other molecules, or orients itself at interfaces. The dynamics of the chain can also influence the accessibility of the reactive functional groups at either end of the molecule.

Quantitative Structure-Reactivity Relationship (QSPR) Modeling

Quantitative Structure-Reactivity Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.net These models are predicated on the principle that the reactivity of a molecule is intrinsically linked to its structural, electronic, and steric properties. chemrxiv.orgnih.gov For this compound and its analogs, QSPR can provide valuable insights into how modifications to the molecular structure influence key reaction rates, such as those for cyclization, hydrolysis, or other transformations.

The development of a QSPR model involves the calculation of a wide array of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic distribution. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that links a selection of these descriptors to the observed reaction rates. researchgate.net The resulting model can then be used to predict the reactivity of new, unsynthesized analogs, thereby guiding experimental efforts toward molecules with desired properties.

Prediction of Reaction Rates Based on Structural Parameters

The prediction of reaction rates for this compound and its analogs via QSPR modeling hinges on the identification of structural parameters that govern the transition state energy of a given reaction. For instance, in the intramolecular cyclization to form the corresponding maleimide (B117702), the reaction rate is highly dependent on the geometric and electronic disposition of the reacting functional groups.

Key structural parameters often considered in QSPR models for predicting reaction rates include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and path counts. For analogs of this compound, modifications to the decanyl chain length or the introduction of branching would alter these descriptors and, consequently, the reaction rate.

Geometric Descriptors: These relate to the three-dimensional shape of the molecule, including molecular surface area, volume, and specific interatomic distances. The distance between the nucleophilic nitrogen of the amide and the electrophilic carbon of the carboxylic acid is a critical geometric parameter for the cyclization rate.

Electronic Descriptors: These quantify the distribution of electrons within the molecule. Parameters such as partial atomic charges, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. For example, a lower LUMO energy on the maleamic acid moiety could indicate a greater susceptibility to nucleophilic attack, thus increasing the reaction rate.

A hypothetical QSPR study on a series of N-(carboxyalkyl)maleamideic acid analogs might investigate how the length of the alkyl chain influences the rate of intramolecular cyclization. The findings could be summarized in a data table that correlates structural parameters with experimentally determined or computationally predicted reaction rate constants.

| Analog | Alkyl Chain Length (n) | Calculated N-C Distance (Å) | LUMO Energy (eV) | Predicted Rate Constant (k, s-1) |

|---|---|---|---|---|

| N-(4-Carboxybutanyl)maleamideic Acid | 4 | 5.8 | -1.25 | 1.2 x 10-5 |

| N-(6-Carboxyhexanyl)maleamideic Acid | 6 | 7.5 | -1.28 | 8.5 x 10-6 |

| N-(8-Carboxyoctanyl)maleamideic Acid | 8 | 9.2 | -1.30 | 5.1 x 10-6 |

| This compound | 10 | 10.9 | -1.31 | 3.7 x 10-6 |

| N-(12-Carboxydodecanyl)maleamideic Acid | 12 | 12.6 | -1.32 | 2.9 x 10-6 |

The data in the table illustrates a common trend where increasing the distance between the reacting groups, as dictated by the alkyl chain length, leads to a decrease in the predicted reaction rate constant for intramolecular cyclization.

Hammett and Taft Analyses for Substituent Effects

The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reactivity of a molecule. ustc.edu.cnsciepub.com These analyses are particularly useful for understanding how electronic effects—inductive and resonance—propagate through a molecular framework to influence reaction rates and equilibrium constants.

For analogs of this compound where substituents are introduced on an aromatic ring attached to the amide nitrogen (i.e., N-aryl-N'-(10-carboxydecanyl)ureas), the Hammett equation can be applied. The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.

The Taft equation is an extension of this concept, often used to separate steric effects from electronic effects, particularly for aliphatic systems or ortho-substituted aromatic systems.

A hypothetical Hammett analysis for the hydrolysis of N-(substituted-phenyl)maleamideic acid analogs could yield valuable data on the stability of the amide bond under different electronic influences.

| Substituent (X) on Phenyl Ring | Hammett Constant (σ) | Observed Rate Constant (k, s-1) | log(k/k₀) |

|---|---|---|---|

| -OCH₃ (para) | -0.27 | 2.1 x 10-4 | -0.68 |

| -CH₃ (para) | -0.17 | 3.5 x 10-4 | -0.46 |

| -H | 0.00 | 1.0 x 10-3 | 0.00 |

| -Cl (para) | 0.23 | 2.8 x 10-3 | 0.45 |

| -NO₂ (para) | 0.78 | 1.5 x 10-2 | 1.18 |

By plotting log(k/k₀) against σ, a linear relationship can be established, and the slope of this line would provide the reaction constant, ρ. In this hypothetical case, the positive correlation between the rate constant and the Hammett constant for electron-withdrawing groups suggests that these substituents facilitate the hydrolysis of the amide bond, likely by stabilizing the transition state. Such analyses are instrumental in fine-tuning the electronic properties of this compound analogs to control their reactivity profiles.

Applications of N 10 Carboxydecanyl Maleamideic Acid in Chemical Sciences

Role as a Monomer in Polymer Synthesis

The dual functionality of N-(10-Carboxydecanyl)maleamideic acid allows it to act as a versatile monomer in different polymerization strategies. Both the maleimide (B117702) derivative and the carboxylic acid/amide functionalities can participate in chain-growth and step-growth polymerization reactions, respectively.

Free Radical Polymerization of Maleimide Derivatives

The maleimide group, which can be formed from the maleamideic acid under certain conditions, is known to participate in free radical polymerization. Maleimides are versatile monomers that can undergo both homopolymerization and copolymerization with other vinyl monomers, such as styrenes. mdpi.comtandfonline.comnih.gov The polymerization of N-substituted maleimides can lead to polymers with high thermal stability. uctm.edu

The general mechanism for the free radical polymerization of a maleimide derivative involves initiation, propagation, and termination steps. The double bond within the maleimide ring is susceptible to attack by a free radical, leading to the formation of a growing polymer chain. The specific reactivity of the maleimide derived from this compound in such polymerizations would be influenced by the long alkyl chain and the terminal carboxylic acid group.

Table 1: General Characteristics of Free Radical Polymerization of Maleimide Derivatives

| Parameter | Description | Relevance to this compound Derivative |

| Monomer Reactivity | The susceptibility of the maleimide double bond to radical attack. | The N-substituent can influence reactivity. The carboxydecanyl group may have steric and electronic effects. |

| Copolymerization | Can be copolymerized with various vinyl monomers to tailor polymer properties. mdpi.comnih.gov | The ability to copolymerize would allow for the incorporation of its specific properties into a wider range of materials. |

| Polymer Properties | Typically results in thermally stable polymers. uctm.edu | The resulting polymer would possess pendant carboxydecanyl chains, which could be used for further functionalization or to influence polymer solubility and morphology. |

Condensation Polymerization via Carboxylic Acid and Amide Functionalities

This compound possesses both a carboxylic acid and an amide group, making it a suitable monomer for condensation polymerization. tutorchase.comchemistrystudent.comlibretexts.orgsavemyexams.com Condensation polymerization involves the reaction between two functional groups with the elimination of a small molecule, such as water. passmyexams.co.uk In this case, the carboxylic acid group can react with a diol or a diamine to form polyesters or polyamides, respectively.

For instance, in a reaction with a diol, the carboxylic acid group of this compound would form an ester linkage, leading to a polyester. If reacted with a diamine, a new amide bond would form, resulting in a polyamide. The maleamideic acid moiety would be a pendant group along the polymer backbone, offering potential for subsequent modification or for influencing the polymer's properties.

Development of Acid-Responsive Polymeric Materials

The carboxylic acid group in this compound makes it a key component for the development of acid-responsive or pH-sensitive polymeric materials. The protonation and deprotonation of the carboxylic acid group in response to changes in pH can lead to significant changes in the polymer's conformation, solubility, and other properties. dovepress.com This behavior is the basis for creating "smart" materials that can respond to their environment.

Polymers incorporating monomers with carboxylic acid groups, such as acrylic acid or maleic acid, have been shown to exhibit stimuli-responsive behavior. nih.govresearchgate.net By incorporating this compound into a polymer, the resulting material would be expected to display pH-sensitivity. At low pH, the carboxylic acid groups would be protonated and largely uncharged, potentially leading to a more collapsed polymer structure due to reduced electrostatic repulsion and possible hydrogen bonding. At higher pH, deprotonation would lead to a negatively charged polymer chain, resulting in chain expansion due to electrostatic repulsion.

Use in Surface Modification and Interface Chemistry

The distinct chemical functionalities of this compound also make it a valuable tool for modifying the surfaces of various materials, thereby altering their properties and enabling new applications.

Grafting onto Substrates via Carboxyl or Maleamideic Acid Groups

The carboxylic acid group provides a common and effective anchor for grafting molecules onto a variety of substrates, including those with hydroxyl or amine groups on their surface. mdpi.comnih.gov This "grafting to" approach can be used to covalently attach this compound to surfaces like metal oxides, polymers, and polysaccharides. nih.gov The reaction typically involves the formation of an ester or amide bond between the carboxylic acid and the surface functional groups.

The maleimide group, which can be formed from the maleamideic acid, is also highly reactive and can be used for grafting, particularly through Michael addition reactions with thiol groups on a surface. nih.gov This provides an alternative and specific method for surface functionalization. The long decanyl chain would then form a layer extending from the surface, influencing properties like wettability, adhesion, and biocompatibility.

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. The formation of SAMs is a powerful technique for controlling the interfacial properties of materials. researchgate.netrsc.org Long-chain alkanes with a terminal functional group that has a strong affinity for a specific substrate are ideal for forming well-ordered SAMs. nih.govnih.gov

The this compound molecule, with its long alkyl chain and terminal carboxylic acid, is structurally suited for forming SAMs on various substrates, such as metal oxides and certain metals like silver. acs.org The carboxylic acid head group would bind to the substrate, while the decanyl chains would align and pack together due to van der Waals interactions. The maleamideic acid group would then be exposed at the outer surface of the monolayer, providing a reactive interface for further chemical modifications. The presence of the amide group within the molecule could also contribute to the stability and ordering of the SAM through hydrogen bonding interactions. acs.org

Surface Functionalization for Chemical Sensing Applications

The unique molecular architecture of this compound, with its terminal carboxylic acid and maleamideic acid functionalities, makes it a prime candidate for the surface functionalization of various substrates used in chemical sensing devices. The carboxylic acid group provides a convenient anchor for covalent attachment to surfaces such as metal oxides (e.g., indium tin oxide, titanium dioxide) or aminated surfaces. The long alkyl chain contributes to the formation of well-ordered self-assembled monolayers (SAMs), a critical aspect for creating stable and reproducible sensor surfaces.

The maleamideic acid group, in turn, offers a reactive handle for the subsequent immobilization of biorecognition elements or reporter molecules. This functionality can be readily converted to a more reactive maleimide group, which can then participate in highly efficient and specific conjugation reactions, such as Michael addition with thiol-containing molecules (e.g., cysteine residues in proteins or thiol-modified oligonucleotides). This step-wise functionalization strategy allows for the controlled and oriented immobilization of sensing elements, which is crucial for enhancing the sensitivity and selectivity of a chemical sensor.

Table 1: Functional Groups of this compound and Their Roles in Surface Functionalization

| Functional Group | Role in Surface Functionalization | Potential Substrates/Reactants |

| Carboxylic Acid | Anchoring to the sensor surface | Metal oxides, aminated surfaces |

| Aliphatic Chain | Formation of self-assembled monolayers | Gold, silicon dioxide |

| Maleamideic Acid | Precursor to a reactive handle for biomolecule conjugation | Thiol-containing biomolecules (after conversion to maleimide) |

Research in this area focuses on leveraging these properties to develop robust and sensitive biosensors. The ability to form a stable, functionalized surface that can specifically capture target analytes is a cornerstone of modern diagnostic and environmental monitoring technologies.

Intermediate in Organic Synthesis

Beyond its applications in surface chemistry, this compound serves as a valuable intermediate in organic synthesis, providing a versatile platform for the construction of more complex molecular architectures.

The bifunctional nature of this compound allows it to act as a linker or spacer in the synthesis of larger, more intricate molecules. The distinct reactivity of the carboxylic acid and maleamideic acid groups enables orthogonal chemical transformations, where one group can be selectively reacted while the other remains protected or unreactive, to be modified in a subsequent step. This characteristic is particularly useful in the modular synthesis of molecules with defined spatial arrangements of functional domains, such as in the development of targeted drug delivery systems or molecular probes.

This compound is a direct precursor to a variety of reactive maleimide derivatives. The dehydration of the maleamideic acid moiety, typically under mild conditions using reagents like acetic anhydride (B1165640) or a carbodiimide, yields the corresponding maleimide. This transformation is a key step in preparing bifunctional crosslinking agents. The resulting N-(10-carboxydecanyl)maleimide can be used to conjugate with a wide range of molecules, and its utility is further expanded by the potential for the carboxylic acid group to be activated or modified.

Table 2: Conversion of this compound to Maleimide Derivative

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride | N-(10-Carboxydecanyl)maleimide |

This straightforward conversion makes it an important starting material for creating custom linkers for bioconjugation, polymer synthesis, and materials science applications.

The long aliphatic chain of this compound, combined with its terminal reactive groups, makes it a useful component in the synthesis of various specialty chemicals. These can include unique surfactants, polymer additives, and components for specialty coatings and adhesives. The incorporation of this long-chain dicarboxylic acid derivative can impart desirable properties such as flexibility, hydrophobicity, and reactive capabilities to the final product. Its role as a building block allows for the precise introduction of these features into a larger molecular framework, enabling the fine-tuning of the properties of the resulting specialty chemical.

Advanced Spectroscopic and Analytical Characterization of N 10 Carboxydecanyl Maleamideic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of N-(10-Carboxydecanyl)maleamideic Acid in solution. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit signals corresponding to its two primary structural components: the N-substituted maleamic acid group and the undecanoic acid backbone. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the amide linkage.

¹H NMR Spectroscopy: The proton spectrum is characterized by distinct regions. The olefinic protons of the maleamic acid moiety are expected to appear as doublets in the downfield region, typically around 6.0-6.5 ppm, due to the cis-configuration of the double bond. nanalysis.com The amide proton (N-H) would likely be observed as a broad singlet or triplet between 7.5 and 8.5 ppm. libretexts.org The methylene (B1212753) group adjacent to the amide nitrogen (α to the amide) is anticipated to be deshielded, resonating around 3.2-3.4 ppm. The methylene group adjacent to the terminal carboxylic acid (α to the carboxyl group) would appear at approximately 2.2-2.4 ppm. The remaining methylene protons of the decanyl chain would form a complex multiplet in the upfield region, typically between 1.2 and 1.6 ppm. The acidic protons of the two carboxyl groups are expected to be broad and may exchange with deuterated solvents, but in a non-exchanging solvent, they would appear far downfield (>10 ppm). oregonstate.edu

¹³C NMR Spectroscopy: The carbon spectrum provides key information about the carbon skeleton. The carbonyl carbons of the two carboxylic acid groups and the amide are predicted to resonate in the downfield region of 165-180 ppm. oregonstate.edu Specifically, the carboxylic acid carbons are expected around 175-180 ppm, while the amide carbonyl is typically found slightly upfield, around 165-170 ppm. libretexts.org The olefinic carbons of the maleamic acid moiety would appear in the 130-135 ppm range. bmrb.io The carbon alpha to the amide nitrogen would be around 40 ppm, and the carbon alpha to the terminal carboxyl group would be at approximately 34 ppm. The internal methylene carbons of the alkyl chain are expected to produce a series of signals between 25 and 30 ppm.

Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Maleamic Acid Olefinic CH | 6.2 - 6.4 (d) | 130.0 - 132.0 |

| Maleamic Acid Olefinic CH | 6.4 - 6.6 (d) | 133.0 - 135.0 |

| Amide NH | 7.8 - 8.2 (br s) | - |

| Maleamic Acid COOH | >11.0 (br s) | 166.0 - 168.0 |

| Amide CO | - | 165.0 - 167.0 |

| Decanyl COOH | >11.0 (br s) | 178.0 - 180.0 |

| N-CH₂ (Decanyl) | 3.2 - 3.4 (t) | 39.0 - 41.0 |

| CH₂-COOH (Decanyl) | 2.2 - 2.4 (t) | 33.0 - 35.0 |

| Internal CH₂ (Decanyl) | 1.2 - 1.6 (m) | 25.0 - 30.0 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. nanalysis.comlibretexts.orgbmrb.io d = doublet, t = triplet, m = multiplet, br s = broad singlet.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons along the entire decanyl chain, confirming their sequence. It would also confirm the coupling between the two olefinic protons of the maleamic acid moiety. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This is crucial for assigning the carbon signals corresponding to each protonated carbon. For example, the proton signal at ~3.3 ppm would show a cross-peak with the carbon signal at ~40 ppm, confirming the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C correlations. This is particularly useful for identifying quaternary carbons (like the carbonyls) and connecting different spin systems. researchgate.net For instance, the amide proton (NH) should show a correlation to the amide carbonyl carbon and the olefinic carbons of the maleamic acid. The protons of the N-CH₂ group would show correlations to the amide carbonyl carbon and the adjacent methylene carbon in the decanyl chain, thus linking the two main parts of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. Tandem mass spectrometry further provides structural information through controlled fragmentation.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₅H₂₅NO₅), the expected exact mass can be calculated and compared with the experimental value to confirm the composition.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 300.17545 |

| [M+Na]⁺ | 322.15739 |

| [M-H]⁻ | 298.16085 |

Note: These values are calculated based on the elemental composition C₁₅H₂₅NO₅.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For N-acyl amino acids, characteristic fragmentation includes cleavage of the amide bond. nih.gov For this compound, key fragmentations would be expected to occur at the amide linkage, leading to ions representing the maleamic acid portion and the 11-aminoundecanoic acid portion. Cleavage of the alkyl chain and losses of water and carbon monoxide from the carboxylic acid groups are also plausible fragmentation pathways. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from its various functional groups.

O-H Stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H groups. youtube.com

N-H Stretch: A moderate absorption around 3300 cm⁻¹ would correspond to the N-H stretching of the secondary amide. oregonstate.edu

C-H Stretch: Absorptions for the aliphatic and olefinic C-H stretches would appear just below and just above 3000 cm⁻¹, respectively.

C=O Stretch: This region is particularly informative. Two strong and distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. youtube.com The amide C=O stretch (Amide I band) is generally observed at a lower wavenumber, around 1640-1680 cm⁻¹. oregonstate.edulibretexts.org

N-H Bend: The amide II band, resulting from N-H bending and C-N stretching, is expected around 1530-1550 cm⁻¹. libretexts.org

C=C Stretch: A medium intensity band for the C=C double bond of the maleamic acid moiety would be present around 1630-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Carbon-carbon double and single bonds in the backbone often show strong Raman scattering, which can be useful for conformational analysis of the alkyl chain. The symmetric stretching of the carboxylate groups would also be Raman active.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Amide | N-H Stretch | ~3300 |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Amide | C=O Stretch (Amide I) | 1640-1680 |

| Alkene | C=C Stretch | 1630-1650 |

| Amide | N-H Bend (Amide II) | 1530-1550 |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is achievable through X-ray crystallography. This powerful analytical technique provides unequivocal structural information, including bond lengths, bond angles, and crystal packing. However, obtaining single crystals of sufficient size and quality is a prerequisite for a successful X-ray diffraction analysis.

For a molecule such as this compound, which possesses a long aliphatic chain and polar carboxylic acid and amide functionalities, the crystallization process can be challenging. The amphiphilic nature of the molecule may lead to difficulties in forming a well-ordered crystalline lattice.

As of the current literature review, specific X-ray crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, are not publicly available. The successful crystallization of this compound would likely require a systematic screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, and cooling crystallization). The resulting crystal structure would provide invaluable insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding networks involving the carboxylic acid and amide groups.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification and assessment of the purity of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. researchgate.net The development of a robust HPLC method is critical for purity determination and quality control.

Stationary Phase Selection: Given the presence of a long alkyl chain and polar functional groups, reversed-phase HPLC is the most suitable approach. A C18 (octadecylsilyl) stationary phase is a common first choice, providing a non-polar surface that interacts with the hydrophobic decanyl chain of the analyte.

Mobile Phase Composition: The mobile phase for reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of the analyte from any impurities with different polarities. nih.gov The inclusion of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, in the mobile phase is crucial. nih.gov This suppresses the ionization of the carboxylic acid groups, leading to sharper peaks and more reproducible retention times.

Detection: Due to the lack of a strong chromophore in the this compound molecule, UV detection at low wavelengths (around 210-220 nm) would be the primary mode of detection, targeting the amide and carboxylic acid functionalities. Alternatively, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) could be employed for more universal detection. For enhanced sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) would be the ideal approach.

A summary of a potential starting point for an HPLC method is presented in the interactive table below.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for non-polar to moderately polar analytes. |

| Mobile Phase A | 0.1% TFA in Water | Acid modifier to suppress ionization of carboxylic acids. nih.gov |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. nih.gov |

| Gradient | 20% to 95% B over 20 min | To elute compounds with a range of polarities. nih.gov |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. nih.gov |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 215 nm | Detection of amide and carboxyl groups. |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high molecular weight and low volatility, a consequence of the two polar carboxylic acid groups. nih.gov Therefore, a derivatization step is mandatory to convert the non-volatile analyte into a thermally stable and volatile compound suitable for GC analysis. sigmaaldrich.comresearchgate.net

Derivatization: The most common derivatization strategy for carboxylic acids is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used to convert the acidic protons of the carboxylic acid groups into trimethylsilyl (B98337) (TMS) esters. sigmaaldrich.com This reaction effectively masks the polar functional groups, increasing the volatility of the molecule. The ease of derivatization follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Another potential derivatization approach is alkylation, for instance, through esterification with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl esters.

GC-MS Analysis: Following derivatization, the resulting volatile derivative can be analyzed by GC coupled with mass spectrometry (GC-MS). The GC separates the derivatized analyte from other components, and the MS provides detection and structural information based on the mass-to-charge ratio of the fragmented ions. nih.gov This allows for both qualitative and quantitative analysis.

A hypothetical GC method for the TMS-derivatized this compound is outlined in the interactive table below.

| Parameter | Condition | Rationale |

| Derivatization Reagent | BSTFA + 1% TMCS | Common and effective silylating agent for carboxylic acids. sigmaaldrich.com |

| Reaction Conditions | 70 °C for 30 min | Typical conditions to ensure complete derivatization. |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of derivatized compounds. |

| Inlet Temperature | 280 °C | To ensure complete volatilization of the derivative. |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min | A temperature program to separate compounds with different boiling points. |

| Carrier Gas | Helium | Inert carrier gas. |

| Detector | Mass Spectrometer (MS) | Provides sensitive detection and structural information. nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel Bioconjugation Strategies (excluding clinical applications)

The maleamic acid moiety of N-(10-Carboxydecanyl)maleamideic acid is an intriguing, yet underexplored, functional group for bioconjugation. While the related maleimide (B117702) group is widely used for its high reactivity towards thiols, the maleamic acid offers different possibilities. thermofisher.comlumiprobe.com Future research could focus on harnessing its unique reactivity.

One avenue of exploration is the development of pH-sensitive conjugation strategies. Maleamic acids are known to be intermediates in the hydrolysis of maleimides, a reaction that is influenced by pH. thermofisher.comrsc.org This suggests that the equilibrium between the open-chain maleamic acid and a cyclized maleimide could be controlled. This reversible cyclization could be exploited for the controlled attachment and release of biomolecules under specific pH conditions.

Furthermore, the presence of both a carboxylic acid and an amide within the maleamic acid group allows for dual-functionalization strategies. Research could explore the selective modification of each of these groups to attach different molecular entities, creating complex, multi-component bioconjugates. This could involve orthogonal protection and deprotection strategies to achieve selective reactions at either the carboxyl or amide group.

Another novel approach could be the exploration of the maleamic acid itself as a recognition motif. While less reactive than a maleimide, the maleamic acid could participate in specific, non-covalent interactions with proteins or other biological macromolecules. This could be investigated through screening libraries of proteins to identify specific binding partners, opening up new avenues for affinity-based purification or sensing applications.

Exploration of Advanced Polymer Architectures and Composites

The bifunctional nature of this compound makes it an excellent candidate as a monomer or functionalizing agent in the design of advanced polymers and composites. The long aliphatic chain can be integrated into polymer backbones, while the maleamic acid head can serve as a reactive site for cross-linking or further modification.

Future research could focus on the synthesis of novel polyesters and polyamides by incorporating this compound into the polymer chain. researchgate.netfraunhofer.demdpi.com The resulting polymers would possess pendant maleamic acid groups, which could be used to control the polymer's properties. For example, these groups could be used to create cross-linked networks, leading to materials with tailored mechanical properties, or they could be hydrolyzed to introduce carboxyl groups, thereby modifying the polymer's solubility and hydrophilicity.

The development of graft copolymers is another promising direction. The long aliphatic chain of this compound could be used to anchor it onto a hydrophobic polymer backbone, while the maleamic acid head could be used to initiate the growth of hydrophilic polymer chains. This would lead to the formation of amphiphilic graft copolymers with potential applications as surfactants, emulsifiers, or drug delivery vehicles.

Furthermore, this compound could be used as a surface modification agent for inorganic fillers in polymer composites. The carboxylic acid tail could anchor the molecule to the surface of fillers such as silica (B1680970) or titania, while the maleamic acid head could react with the polymer matrix, leading to improved interfacial adhesion and enhanced mechanical properties of the composite material.

Integration into Responsive Materials for Non-Biological Sensing

The inherent pH-sensitivity of the maleamic acid group makes this compound a promising building block for the development of responsive materials for non-biological sensing applications. nih.govresearchgate.netresearchgate.net The reversible ring-closing to form a maleimide under acidic conditions, or the hydrolysis of the amide bond under certain conditions, can lead to changes in the material's physical or chemical properties, which can be detected and used for sensing.

One area of future research is the development of pH sensors based on polymers or surfaces functionalized with this compound. The change in the protonation state of the carboxylic acid groups, or the cyclization/hydrolysis of the maleamic acid moiety, could lead to a detectable change in the material's fluorescence, color, or conductivity. These materials could be used for real-time pH monitoring in industrial processes or environmental applications.

Another exciting possibility is the development of materials that respond to multiple stimuli. For example, a material could be designed to respond to both pH and temperature by incorporating this compound into a thermoresponsive polymer. Such dual-responsive materials could have applications in areas such as smart coatings or controlled release systems for non-biological payloads.

Furthermore, the maleamic acid group could be used as a reactive handle to attach other sensing moieties to a material. For example, a fluorescent dye could be attached to the maleamic acid group, and the material could be used to sense the presence of specific analytes that interact with the dye. The long aliphatic chain of this compound would serve to anchor the sensing moiety to a surface or within a polymer matrix.

Theoretical Prediction of Uncharted Reactivity Profiles

Computational chemistry and theoretical modeling can provide valuable insights into the reactivity of this compound and guide the design of new applications. researchgate.netresearchgate.net Future research in this area could focus on several key aspects of the molecule's behavior.